molecular formula C14H23N3O2 B2406312 (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester CAS No. 946385-18-8

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

Cat. No. B2406312
CAS RN: 946385-18-8
M. Wt: 265.357
InChI Key: BBUYWDMBLUUXBT-UHFFFAOYSA-N
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Description

“(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C14H23N3O2 and a molecular weight of 265.35 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 265.35 , but other properties like melting point, boiling point, and density are not provided .

Scientific Research Applications

Crystallographic Studies

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester, as part of a broader class of compounds, has been studied in crystallography. An example is the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. This compound was characterized through various methods like FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction, revealing details about its molecular conformation and crystal packing interactions (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Reactions

The title compound has relevance in synthetic chemistry, particularly in the activation of carboxylic acids and the synthesis of esters. Pozdnev (2009) described a process involving dialkyl pyrocarbonates for the activation of carboxylic acids, leading to the synthesis of various esters, including tert-butyl esters, which are structurally related to the title compound (Pozdnev, 2009).

Asymmetric Synthesis

The compound also finds applications in asymmetric synthesis. For example, tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, a structurally similar compound, was synthesized through an asymmetric Mannich reaction, demonstrating the potential of these compounds in chiral chemistry (Yang, Pan, & List, 2009).

Photoredox-Catalyzed Reactions

Photoredox catalysis is another area where similar compounds are used. For instance, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the title compound, was used to assemble a range of 3-aminochromones (Wang et al., 2022).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect, which might not be applicable for this compound as it might not be a drug substance .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in scientific research.

properties

IUPAC Name

tert-butyl N-(4-amino-4-pyridin-4-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(15)11-6-9-16-10-7-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYWDMBLUUXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

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